4-(2,4-Difluorobenzoyl)-2-methylpyridine
Description
Properties
IUPAC Name |
(2,4-difluorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-6-9(4-5-16-8)13(17)11-3-2-10(14)7-12(11)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWCIMMATRWERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 2-Methylpyridine with Difluorobenzoyl Chloride
- Reactants: 2-Methylpyridine and difluorobenzoyl chloride.
- Reaction Conditions: The acylation is facilitated in the presence of a base such as triethylamine or pyridine itself, which acts as both solvent and acid scavenger.
- Procedure:
- The pyridine derivative is dissolved in an inert solvent like dichloromethane or acetonitrile.
- Difluorobenzoyl chloride is added dropwise under stirring at low temperature (0–5°C) to control exothermicity.
- The mixture is then stirred at ambient temperature for several hours to ensure completion.
- Purification: The crude product is purified via column chromatography or recrystallization to obtain high purity.
- This method aligns with classical acylation techniques used for aromatic and heteroaromatic compounds, providing good yields (~70–85%) under mild conditions.
- The presence of fluorine substituents on the benzoyl chloride enhances reactivity and selectivity due to their electron-withdrawing effects.
Use of Difluorobenzoyl Derivatives
- Preparation of Difluorobenzoyl Chloride:
- Synthesized in situ via chlorination of difluorobenzoic acids using thionyl chloride or oxalyl chloride.
- Reaction Conditions:
- Similar to the direct acylation but with in situ generated acyl chlorides.
- The reaction is often performed under inert atmosphere (nitrogen or argon) to prevent moisture-induced hydrolysis.
- Advantages:
- Increases the overall efficiency and minimizes side reactions.
- Suitable for scale-up in industrial synthesis.
- Patents and literature reports indicate yields exceeding 80% when optimized, with reaction times around 4–6 hours at room temperature or slightly elevated temperatures (~50°C).
Alternative Synthesis via Friedel-Crafts Acylation
- Reactants: Difluorobenzoyl chloride and a suitable pyridine derivative (e.g., 2-methylpyridine).
- Catalyst: Aluminum chloride (AlCl₃) as a Lewis acid catalyst.
- Procedure:
- The pyridine derivative is dissolved in anhydrous solvent such as dichloromethane.
- Difluorobenzoyl chloride and AlCl₃ are added under nitrogen.
- The mixture is stirred at low temperature (0°C) and then gradually warmed to room temperature.
- Reaction completion is monitored via TLC.
- Post-Reaction Workup:
- Quenching with ice-cold dilute hydrochloric acid.
- Extraction and purification through chromatography.
- This method is effective but requires careful control of moisture and temperature.
- Yields are comparable to direct acylation, typically around 65–75%.
Advanced Methods: Continuous Flow Synthesis
- Continuous flow reactors have been employed to improve selectivity, reduce waste, and enhance safety.
- The process involves in situ generation of acyl chlorides followed by immediate reaction with pyridine derivatives.
- Conditions are optimized at elevated temperatures (50–80°C) with controlled residence times (~30–60 minutes).
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 50–80°C | |
| Yield | 75–85% | |
| Waste reduction | >30% |
- These methods demonstrate a greener approach with less solvent use and higher efficiency.
Notes on Reaction Optimization and Purification
- Solvent Choice: Acetonitrile, dichloromethane, or ethyl acetate are preferred due to their inertness and ease of removal.
- Temperature Control: Reactions are typically performed between 45°C and 80°C to balance rate and selectivity.
- Purification Techniques: Column chromatography, recrystallization, or vacuum distillation are employed to isolate the pure compound.
- Analytical Confirmation: Structural verification is performed via NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the difluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(2,4-Difluorobenzoyl)-2-carboxypyridine.
Reduction: this compound alcohol.
Substitution: this compound derivatives with various substituents replacing the fluorine atoms.
Scientific Research Applications
4-(2,4-Difluorobenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorobenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorobenzoyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in substituent positions and functional groups. Key comparisons include:
Fluorine Substituent Position
- 4-(3,4-Difluorobenzoyl)-2-methylpyridine (CAS 898780-27-3): Differs in fluorine placement (3,4- vs. 2,4-positions), altering electronic distribution and steric effects. This impacts binding affinity in kinase inhibition applications .
Core Heterocycle Modifications
- 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride (CAS 106266-04-0): Replaces pyridine with piperidine, enhancing basicity and solubility. This derivative is a key intermediate in Risperidone synthesis, with a melting point of 203–206°C .
- Tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate: Incorporates the 2,4-difluorobenzoyl group into a pyridone scaffold, enabling p38 MAP kinase inhibition for inflammatory diseases .
Physicochemical Properties
Notes:
Biological Activity
4-(2,4-Difluorobenzoyl)-2-methylpyridine is a synthetic compound with potential applications in medicinal chemistry. Its structure comprises a pyridine ring substituted with a difluorobenzoyl group, which may impart unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : (2,4-difluorophenyl)(2-methyl-4-pyridinyl)methanone
- Molecular Formula : C13H9F2NO
- CAS Number : 1187169-51-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the biosynthesis of steroids and fatty acids. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties by disrupting bacterial cell functions, similar to other heterocyclic compounds .
- Anticancer Potential : Research indicates that compounds structurally related to this compound may show efficacy against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism likely involves apoptosis induction and cell cycle arrest.
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro experiments were conducted on HepG-2 and MCF-7 cell lines treated with varying concentrations of this compound. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at nanomolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,4-Difluorobenzoyl)-2-methylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability. For example, highlights a high-yield (99%) reaction using dichloromethane and sodium hydroxide at 20°C for 0.17 hours. Optimize solvent polarity (e.g., dichloromethane vs. toluene) and base strength to minimize side reactions. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients tailored to separate fluorinated by-products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare , , and spectra with computational models (e.g., DFT) to confirm substituent positions.
- HRMS : Validate molecular weight (e.g., calculated [M+H] = 263.09) to rule out isotopic interference from fluorine atoms .
- XRD : Use single-crystal X-ray diffraction (if crystallizable) for absolute stereochemical confirmation, as demonstrated in related fluoropyridine structures .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation) per EU-GHS ( ). Use fume hoods, nitrile gloves, and PPE. In case of exposure, follow guidelines: rinse skin/eyes with water, consult poison control, and avoid water jets during fire emergencies due to toxic fume risks. Store in airtight containers away from ignition sources .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR shifts or HRMS peaks may arise from residual solvents or fluorinated intermediates. Perform:
- DOSY NMR : Differentiate between co-eluting impurities and the target compound.
- LC-MS/MS : Identify low-abundance by-products (e.g., dehalogenated derivatives).
- Repeat synthesis under inert atmospheres (argon/nitrogen) to exclude oxidative degradation, as fluorine substituents may alter electronic environments .
Q. What strategies optimize the compound’s stability in biological assays?
- Methodological Answer : Fluorinated aromatic systems are prone to hydrolysis under acidic/basic conditions. Strategies include:
- Prodrug design : Mask the benzoyl group with ester protections.
- Buffer selection : Use pH 7.4 phosphate buffers to avoid decomposition.
- Lyophilization : Stabilize the compound for long-term storage. Reference ’s approach for analogous benzamide derivatives in medicinal chemistry .
Q. How do electronic effects of fluorine substituents influence reactivity in further derivatization?
- Methodological Answer : The electron-withdrawing nature of fluorine enhances electrophilic aromatic substitution (EAS) at the pyridine ring’s para position. For cross-coupling (e.g., Buchwald-Hartwig amination):
- Use Pd(OAc)/XPhos catalysts to mitigate steric hindrance from the 2-methyl group.
- Monitor reaction temperature (<80°C) to prevent defluorination, a common side reaction in fluorobenzoyl systems .
Q. What in silico tools predict the compound’s bioactivity against neurological targets?
- Methodological Answer : Leverage molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with GABA receptors, given structural similarities to benzodiazepine derivatives in . Validate predictions with in vitro binding assays (e.g., radioligand displacement using -flumazenil) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
